molecular formula C6H5F3N2O B2752342 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1780459-24-6

1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2752342
CAS No.: 1780459-24-6
M. Wt: 178.114
InChI Key: ATRPJWRNBBALOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of 4,4,4-trifluoro-3,3-dihydroxy-2-hydroxyimino-1-R-butan-1-ones or 2-hydroxyimino-1,3-diketones with methylhydrazine . Another approach is the one-pot sequential treatment of 1,3-diketones with sodium nitrite and methylhydrazine . These methods typically require specific reaction conditions, such as the presence of a base or an acid catalyst, and controlled temperatures to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles like halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

    Reduction: 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-methanol

    Substitution: Various substituted pyrazoles depending on the electrophile used

Scientific Research Applications

1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function . Additionally, the pyrazole ring can interact with various receptors and enzymes, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-11-5(3-12)4(2-10-11)6(7,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRPJWRNBBALOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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